![molecular formula C19H15FN2O4 B2445283 (2Z)-N-acétyl-2-[(4-fluorophényl)imino]-6-méthoxy-2H-chromène-3-carboxamide CAS No. 314033-03-9](/img/structure/B2445283.png)
(2Z)-N-acétyl-2-[(4-fluorophényl)imino]-6-méthoxy-2H-chromène-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide, also known as FCIM, is a chemical compound that has recently gained attention in scientific research. This compound has shown potential in various fields of study, including medicinal chemistry and drug development. In
Mécanisme D'action
The mechanism of action of (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide may exert its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes involved in the inflammatory response. (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) in vitro. In vivo studies have demonstrated that (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide in lab experiments is its high purity and stability. (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one limitation of (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide. One potential direction is to investigate the anticancer properties of (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide in more detail, including its effects on different types of cancer cells and its potential as a combination therapy with other anticancer agents. Another direction is to explore the potential of (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide as an anti-inflammatory agent in various disease models, such as inflammatory bowel disease and multiple sclerosis. Additionally, the development of more soluble derivatives of (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide could improve its efficacy and bioavailability in vivo.
Méthodes De Synthèse
The synthesis of (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide involves the reaction of 2-acetyl-7-methoxychromone with 4-fluoroaniline in the presence of acetic anhydride and a catalyst. The resulting product is then treated with hydrochloric acid to yield (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide. This synthesis method has been optimized for high yield and purity.
Applications De Recherche Scientifique
Activité antifongique
Les thiazolidin-4-ones, y compris les 2-imino-thiazolidin-4-ones, ont été étudiées pour leurs propriétés antifongiques . En particulier, le composé que vous avez mentionné présente une activité antifongique contre les champignons agricoles. Il est à noter que deux nouveaux composés, à savoir la 2-imino-3-(2,4-dichloro-5-fluorophénylthiazol-2-yl)-4-thiazolidinone et la 2-imino-3-(2,4-dichlorophénylthiazol-2-yl)-4-thiazolidione, ont montré des effets fongicides plus élevés par rapport aux autres composés synthétisés. Ces résultats suggèrent des applications potentielles dans la protection des cultures et l'agriculture.
Propriétés cristallines liquides
Les bases de Schiff aromatiques à longues chaînes alkyles ont attiré l'attention en raison de leur capacité à présenter des propriétés de cristaux liquides, telles que les phases smectique et nématique . Bien que le composé spécifique que vous avez mentionné n'ait pas été directement étudié dans ce contexte, ses caractéristiques structurales (y compris la chaîne alkyle et la partie aromatique) peuvent contribuer au comportement cristallin liquide. Des recherches plus approfondies pourraient explorer son potentiel en tant que matériau cristallin liquide.
Thermochromisme et photochromisme
Les composés de base de Schiff, y compris ceux ayant la structure générale CH=N, ont été étudiés pour leurs propriétés thermochromes et photochromes . Bien que les études directes sur votre composé soient limitées, son groupe fonctionnel imine (CH=N) suggère la possibilité d'effets optiques intéressants sous des conditions de température ou de lumière variables. Les chercheurs pourraient explorer son comportement en réponse à des stimuli externes.
Retardance à la flamme et propriétés diélectriques
Les dérivés fluorés, tels que l'oxyde de benzyl(4-fluorophényl)phénylphosphine (BFPPO), ont été utilisés pour améliorer la résistance au feu et les propriétés diélectriques des résines époxy . Bien que le BFPPO ne soit pas identique à votre composé, la présence d'atomes de fluor dans les deux suggère des propriétés ignifuges potentielles. Il pourrait être intéressant d'étudier la résistance au feu et les caractéristiques électriques de votre composé.
Matériaux optiques auto-organisés
Les composés de cristaux liquides fluorés, y compris ceux ayant la structure générale 4-(((4-fluorophényl)imino)méthyl)-2-méthoxyphényl 4-alkoxybenzoate, ont été étudiés pour leurs propriétés mésomorphes . Bien que ce composé spécifique diffère légèrement, sa partie aromatique fluorée et sa liaison imine peuvent contribuer au comportement d'auto-organisation. Les chercheurs pourraient explorer son potentiel en tant que matériau optique.
Propriétés
IUPAC Name |
N-acetyl-2-(4-fluorophenyl)imino-6-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c1-11(23)21-18(24)16-10-12-9-15(25-2)7-8-17(12)26-19(16)22-14-5-3-13(20)4-6-14/h3-10H,1-2H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBBJHVYQNLFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3-Chlorophenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B2445200.png)
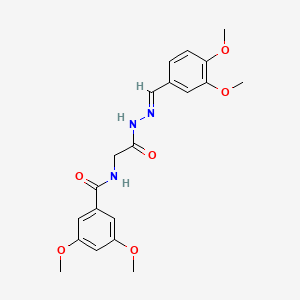

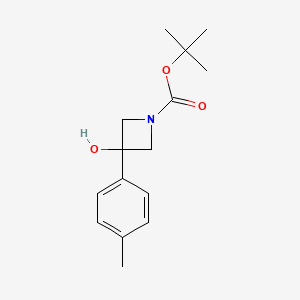
![4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2445206.png)
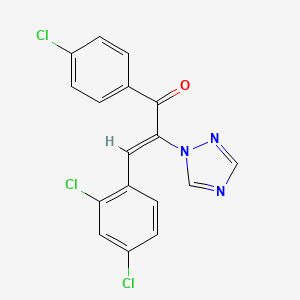
![1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2445212.png)
![1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2445213.png)
![2-[(2-Ethoxyphenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one](/img/structure/B2445216.png)
![tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate](/img/structure/B2445217.png)
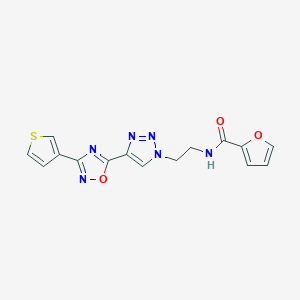
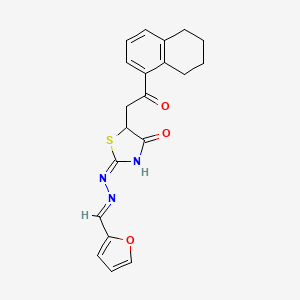
![3-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-5-propylimidazolidine-2,4-dione](/img/structure/B2445220.png)
![tert-Butyl 4-(5-bromothiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate](/img/structure/B2445221.png)
